molecular formula C18H25BO4 B13040199 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid

Cat. No.: B13040199
M. Wt: 316.2 g/mol
InChI Key: SZOFCXCDIJAUGY-UHFFFAOYSA-N
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Description

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid is a chemical compound known for its unique structure and properties It features a cyclopentane ring attached to a phenyl group, which is further bonded to a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the boronic ester intermediate, which is then coupled with a cyclopentane derivative under specific reaction conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form corresponding boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through its ability to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness: 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring and a boronic ester group. This structure provides distinct reactivity and stability, making it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(15(20)21)11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3,(H,20,21)

InChI Key

SZOFCXCDIJAUGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCC3)C(=O)O

Origin of Product

United States

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